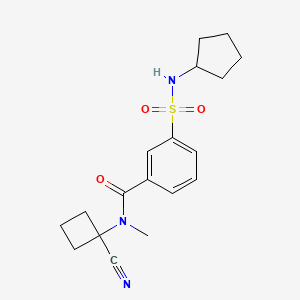![molecular formula C14H24BrNO2 B2996386 Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2303363-64-4](/img/structure/B2996386.png)
Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromomethyl group and a tert-butyl ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 7-azaspiro[3.5]nonane with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the bromomethyl group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as sodium hydride or potassium carbonate.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents, often with the addition of a phase transfer catalyst.
Major Products
Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: A similar compound with a different functional group, used in similar applications.
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with a different ring size, offering different reactivity and properties.
Uniqueness
Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. Its spirocyclic structure also provides rigidity and stability, making it a valuable scaffold in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-8-7-14(5-4-6-14)11(9-15)10-16/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPUJFVVWUEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)
![N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B2996304.png)
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B2996311.png)
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)
![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)
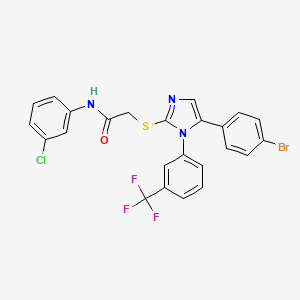
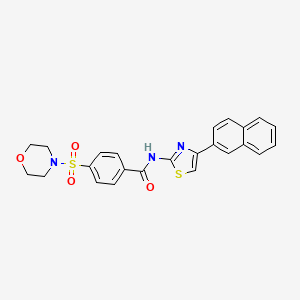
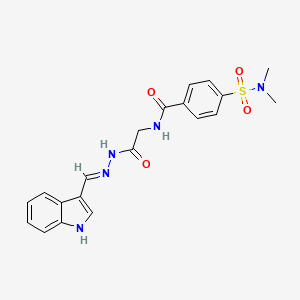
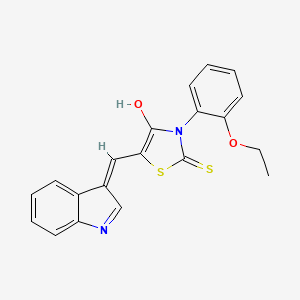
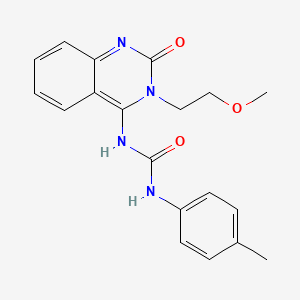
![2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2996325.png)
